2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
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Overview
Description
2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a morpholine ring and a sulfonyl group attached to a phenyl ring, which is further connected to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Formation of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the Butanamide Backbone: The final step involves the reaction of the phenylsulfonylmorpholine derivative with 2,2-dimethylbutanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives or thiol-substituted compounds.
Scientific Research Applications
2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The morpholine ring can enhance the compound’s binding affinity and specificity towards its targets. The overall effect is the modulation of biochemical pathways, which can result in therapeutic benefits or biochemical insights.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide
- 2,2-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]butanamide
- 2,2-dimethyl-N-[4-(morpholin-4-yl)phenyl]butanamide
Uniqueness
2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s reactivity and its ability to form strong interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2O4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C16H24N2O4S/c1-4-16(2,3)15(19)17-13-5-7-14(8-6-13)23(20,21)18-9-11-22-12-10-18/h5-8H,4,9-12H2,1-3H3,(H,17,19) |
InChI Key |
XVEAUJFHDZPOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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